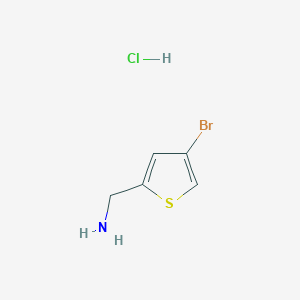

(4-Bromothiophen-2-YL)methanamine hydrochloride

CAS No.: 1171697-10-1

Cat. No.: VC3245770

Molecular Formula: C5H7BrClNS

Molecular Weight: 228.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171697-10-1 |

|---|---|

| Molecular Formula | C5H7BrClNS |

| Molecular Weight | 228.54 g/mol |

| IUPAC Name | (4-bromothiophen-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H6BrNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H |

| Standard InChI Key | SBISERAPPQVAIN-UHFFFAOYSA-N |

| SMILES | C1=C(SC=C1Br)CN.Cl |

| Canonical SMILES | C1=C(SC=C1Br)CN.Cl |

Introduction

Chemical Identity and Structural Composition

Molecular Structure and Representation

(4-Bromothiophen-2-yl)methanamine hydrochloride consists of a thiophene ring with specific substitutions: a bromine atom at the 4-position and a methanamine group at the 2-position, forming a hydrochloride salt. The compound represents a heterocyclic organic structure with potential for various chemical reactions and applications due to its functional groups. The thiophene core provides aromatic properties while the methanamine group offers nucleophilic reactivity characteristics.

The structure can be represented through several formal notations used in chemical databases and literature. The molecular formula is C5H7BrClNS, representing the presence of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom (from the hydrochloride salt), 1 nitrogen atom, and 1 sulfur atom arranged in the specific structural configuration of this compound .

Physical Properties and Characteristics

The compound has a molecular weight of 228.54 g/mol, which places it in the category of relatively small molecular compounds. This property affects its potential applications, solubility profile, and pharmacokinetic behavior if used in biological systems. The physical state at room temperature and other properties such as solubility profile and melting point would be valuable characteristics to consider, though specific data on these properties is limited in the available sources .

Nomenclature and Identification

Systematic Naming and Registry

The IUPAC name for this compound is (4-bromothiophen-2-yl)methanamine;hydrochloride, which systematically describes its structure according to international chemical naming conventions. The compound is registered in chemical databases with several identifiers that facilitate its tracking and identification in scientific literature and commercial contexts .

For regulatory and database purposes, the compound is assigned the CAS Registry Number 1171697-10-1. This unique identifier allows for unambiguous identification across different chemical repositories and literature. Additionally, the compound is registered with the European Community (EC) Number 873-107-0 and DSSTox Substance ID DTXSID80656807, which are important for regulatory compliance and toxicological databases .

Alternative Designations and Synonyms

Multiple synonyms have been recorded for this compound, which facilitates cross-referencing across different research publications and chemical repositories. The table below presents the various alternative names used to identify this compound:

| Synonym Type | Designation |

|---|---|

| Alternative Chemical Name | 2-Thiophenemethanamine, 4-bromo-, hydrochloride (1:1) |

| Abbreviated Form | (4-BROMOTHIOPHEN-2-YL)METHANAMINE HCL |

| Commercial Identifiers | SC1761, AKOS015843757, DS-10965, DB-145910, CS-0041883 |

| Registry Notation | 1-(4-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) |

| Database ID | DTXSID80656807, Wikidata Q82571841 |

These alternative designations are valuable for comprehensive literature searches and for identifying the compound across different scientific contexts and commercial catalogs .

Chemical Structure Analysis

Structural Features and Bonding

The thiophene core of (4-bromothiophen-2-yl)methanamine hydrochloride contributes to its aromaticity and chemical reactivity. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which influences the electron distribution within the ring. The presence of the bromine substituent at position 4 affects the electronic properties of the aromatic system, potentially making it more electron-deficient through its electron-withdrawing properties .

The methanamine group (CH2NH2) attached at position 2 provides a basic functional group, which forms a salt with hydrochloric acid to yield the hydrochloride form of the compound. This salt formation alters the compound's solubility profile, typically enhancing water solubility compared to the free base form while potentially reducing solubility in non-polar solvents .

Structural Representation Systems

The compound can be represented through various chemical notation systems that provide different perspectives on its structure and properties:

-

InChI (International Chemical Identifier): InChI=1S/C5H6BrNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H

-

InChIKey: SBISERAPPQVAIN-UHFFFAOYSA-N

-

SMILES Notation: C1=C(SC=C1Br)CN.Cl

These standardized notations enable computational analysis, database searching, and structural comparisons with related compounds. They serve as unique digital representations of the chemical structure that can be processed by chemical informatics systems .

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Warning - Acute toxicity, oral |

| H315 | Causes skin irritation | Warning - Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning - Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning - Specific target organ toxicity, single exposure; Respiratory tract irritation |

These classifications are based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, representing a consensus from chemical suppliers and manufacturers .

Related Compounds and Structural Relationships

Parent Compound Analysis

The parent compound of (4-bromothiophen-2-yl)methanamine hydrochloride is (4-bromothiophen-2-yl)methanamine (CID 42282037), which is the free base form without the hydrochloride salt component. Understanding the relationship between the salt form and the free base is important for considering differences in physical properties, solubility, and potential applications .

The conversion between the free base and salt forms can be relevant for various applications, including formulation development, solubility enhancement, and stability considerations. The free base typically exhibits different solubility characteristics compared to the hydrochloride salt, with the salt form generally showing enhanced water solubility but reduced solubility in organic solvents .

Structural Analogs and Derivatives

The basic thiophene structure with various substitution patterns represents a class of compounds with diverse applications in medicinal chemistry and materials science. Structural modifications to the core thiophene scaffold or the functional groups can lead to compounds with potentially different chemical reactivity, physical properties, and biological activities .

According to the database information, there are five exact structural variants sharing the same parent compound and two related compounds categorized as mixtures, components, or neutralized forms. These structural relationships provide context for understanding the potential chemical space occupied by this compound and its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume